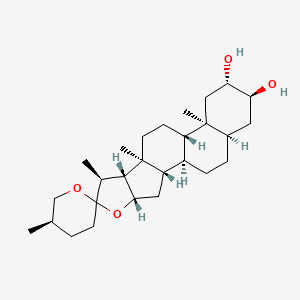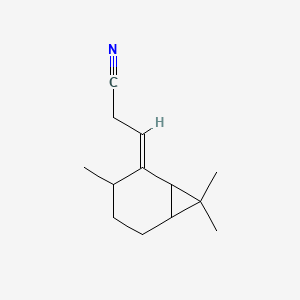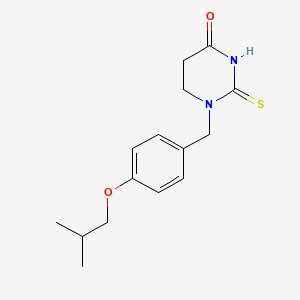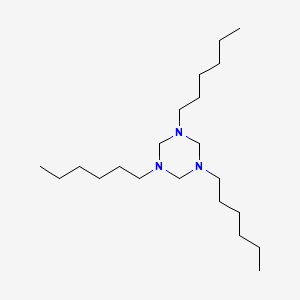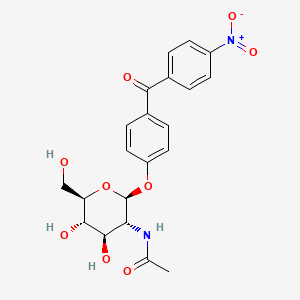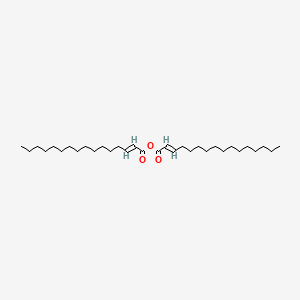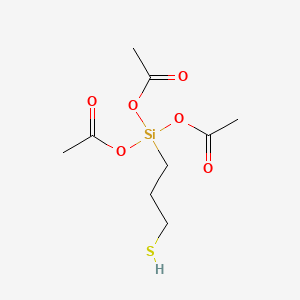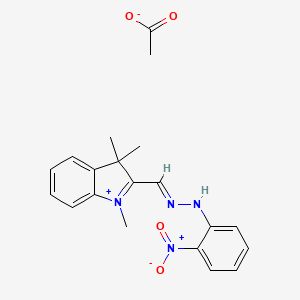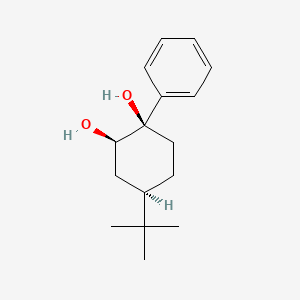
1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- is a complex organic compound with a unique structure It features a cyclohexane ring with two hydroxyl groups at the 1 and 2 positions, a phenyl group at the 1 position, and a tert-butyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced at the 1 and 2 positions through hydroxylation reactions. Common reagents for this step include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
Addition of Phenyl and tert-Butyl Groups: The phenyl and tert-butyl groups are added through Friedel-Crafts alkylation reactions, using reagents such as aluminum chloride (AlCl3) and tert-butyl chloride (t-BuCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: AlCl3, t-BuCl
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The phenyl and tert-butyl groups can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexanediol, 4-methyl-1-(1-methylethyl)-: Similar structure but with a methyl group instead of a tert-butyl group.
1,2-Cyclohexanediol, 4-ethenyl-, 2-formate: Similar structure but with an ethenyl group and a formate ester.
Uniqueness
1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- is unique due to the presence of both a phenyl group and a tert-butyl group, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
4127-43-9 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
(1R,2R,4R)-4-tert-butyl-1-phenylcyclohexane-1,2-diol |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)13-9-10-16(18,14(17)11-13)12-7-5-4-6-8-12/h4-8,13-14,17-18H,9-11H2,1-3H3/t13-,14-,16-/m1/s1 |
InChI-Schlüssel |
IRXRAJHRWGDOTL-IIAWOOMASA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)C1CCC(C(C1)O)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



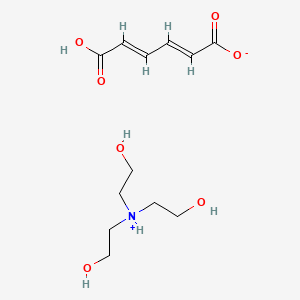
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)


